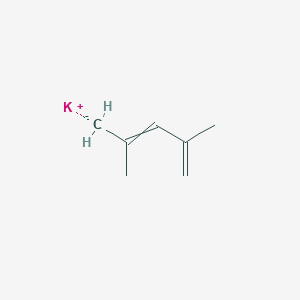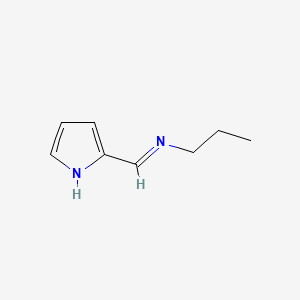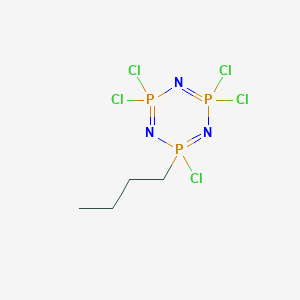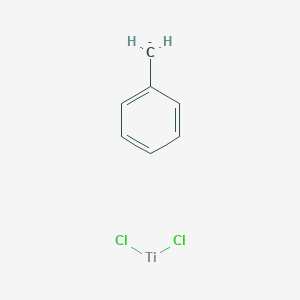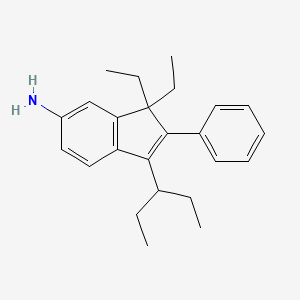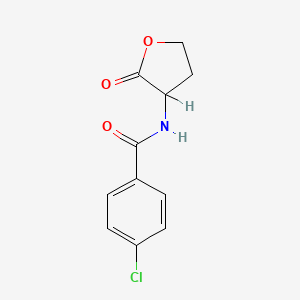
p-Chloro-N-(2-oxotetrahydro-3-furyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Chloro-N-(2-oxotetrahydro-3-furyl)benzamide: is an organic compound with the molecular formula C11H10ClNO3 and a molecular weight of 239.67 g/mol This compound is characterized by the presence of a chloro-substituted benzamide group attached to a tetrahydrofuran ring
Preparation Methods
The synthesis of p-Chloro-N-(2-oxotetrahydro-3-furyl)benzamide typically involves the reaction of p-chlorobenzoyl chloride with 2-oxotetrahydrofuran in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
p-Chloro-N-(2-oxotetrahydro-3-furyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Scientific Research Applications
p-Chloro-N-(2-oxotetrahydro-3-furyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial and antioxidant properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of p-Chloro-N-(2-oxotetrahydro-3-furyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to p-Chloro-N-(2-oxotetrahydro-3-furyl)benzamide include:
N-(2-oxotetrahydro-3-furanyl)benzamide: This compound lacks the chloro substituent and has different chemical properties.
4-chloro-N-(2-oxotetrahydrofuran-3-yl)benzamide: This is another chloro-substituted benzamide with a similar structure but different reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77694-33-8 |
|---|---|
Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
4-chloro-N-(2-oxooxolan-3-yl)benzamide |
InChI |
InChI=1S/C11H10ClNO3/c12-8-3-1-7(2-4-8)10(14)13-9-5-6-16-11(9)15/h1-4,9H,5-6H2,(H,13,14) |
InChI Key |
NXWISPCEGBWBTO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



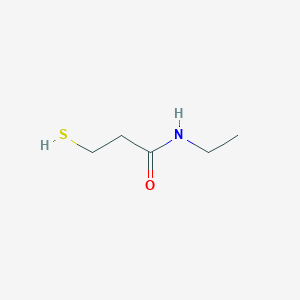
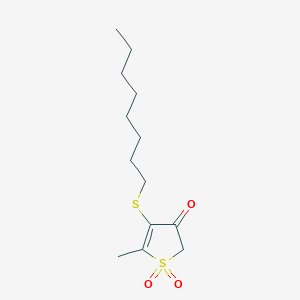

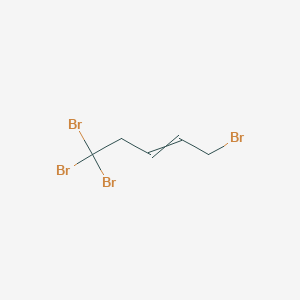
![2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester](/img/structure/B14449571.png)
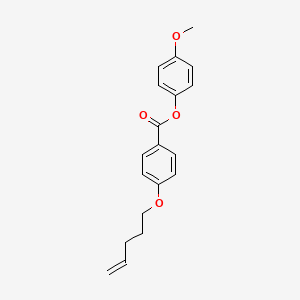
![1-Methyl-4-methylidenebicyclo[3.2.0]heptane](/img/structure/B14449580.png)
